REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:21])([CH3:20])[C:16]([F:19])([F:18])[F:17])=[CH:11][CH:10]=1)C1C=CC=CC=1>C(O)(=O)C.[Pd]>[OH:21][C:15]([C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[CH:10][CH:11]=1)([CH3:20])[C:16]([F:18])([F:19])[F:17]
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Name
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|
Quantity
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31.3 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C(F)(F)F)(C)O
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Name
|
|
Quantity
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380 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
6.3 g
|
Type
|
catalyst
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Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
|
Details
|
to remove
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Type
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CONCENTRATION
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Details
|
the catalyst and concentration, 18.9 g (87% of theory)
|
Name
|
|
Type
|
|
Smiles
|
OC(C(F)(F)F)(C)C1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |